molecular formula C30H31Cl2N3O6S B4632794 4-(2-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}carbonohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate

4-(2-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}carbonohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate

Cat. No.: B4632794
M. Wt: 632.6 g/mol
InChI Key: OHFGLINQIGWYAY-ATZGPIRCSA-N
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Description

4-(2-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}carbonohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate is a useful research compound. Its molecular formula is C30H31Cl2N3O6S and its molecular weight is 632.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 631.1310623 g/mol and the complexity rating of the compound is 1050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Estrogen Receptor Modulators (SERMs)

Piperidine derivatives have been explored for their potential as SERMs. These compounds demonstrate the ability to act as estrogen agonists on bone tissues and serum lipids while antagonizing estrogen effects in breast and uterus tissues, highlighting their therapeutic potential in managing conditions like osteoporosis and certain cancers (A. Palkowitz et al., 1997).

Oxyfunctionalization of Ketones

Research on the oxyfunctionalization of ketones using 1-oxopiperidinium salt showcases the utility of piperidine derivatives in synthetic chemistry. These compounds facilitate regioselective oxygenation of ketones, underscoring their importance in organic synthesis and chemical transformations (T. Ren et al., 1996).

σ Ligands

Sila-analogues of piperidine derivatives have been identified as high-affinity, selective σ ligands. Their synthesis and pharmacological properties suggest significant potential in studying the σ receptors, which are implicated in various neurological disorders (R. Tacke et al., 2003).

Anodic Methoxylation

The impact of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives provides insights into the electrochemical modification of these compounds. Such studies are relevant for the development of novel synthetic methodologies in organic chemistry (T. Golub et al., 2015).

Antibacterial and α-Glucosidase Inhibitory Activities

Hydrazone derivatives of ethyl isonipecotate, incorporating piperidine structures, have demonstrated notable antibacterial and α-glucosidase inhibitory activities. Such findings indicate the potential of piperidine derivatives in developing new therapeutic agents for bacterial infections and type-2 diabetes management (A. Munir et al., 2017).

Properties

IUPAC Name

[2-methoxy-4-[(E)-[[1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carbonyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31Cl2N3O6S/c1-18-13-19(2)28(20(3)14-18)42(38,39)35-11-9-22(10-12-35)29(36)34-33-17-21-5-8-26(27(15-21)40-4)41-30(37)24-7-6-23(31)16-25(24)32/h5-8,13-17,22H,9-12H2,1-4H3,(H,34,36)/b33-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFGLINQIGWYAY-ATZGPIRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC(=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31Cl2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}carbonohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate
Reactant of Route 2
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4-(2-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}carbonohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate
Reactant of Route 3
Reactant of Route 3
4-(2-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}carbonohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate
Reactant of Route 4
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4-(2-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}carbonohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate
Reactant of Route 5
Reactant of Route 5
4-(2-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}carbonohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate
Reactant of Route 6
Reactant of Route 6
4-(2-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}carbonohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.